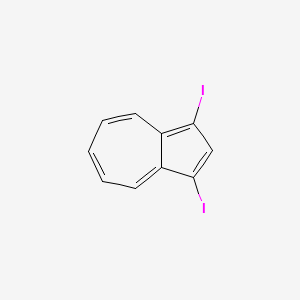

1,3-Diiodoazulene

描述

1,3-Diiodoazulene is an organic compound derived from azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself has been used as a dye since the 16th century and was first synthesized by Lavoslav Ružička in 1937 . The structure of this compound includes two iodine atoms attached to the 1 and 3 positions of the azulene ring, which significantly alters its chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Diiodoazulene can be synthesized through the iodination of azulene. One common method involves the reaction of azulene with iodine monochloride (ICl) in the presence of a solvent such as chloroform. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine compounds.

化学反应分析

Palladium-Catalyzed Cross-Coupling Reactions

1,3-Diiodoazulene undergoes palladium-mediated cross-couplings to form π-extended systems:

Stille Coupling

Reacts with stannanes under Pd catalysis to form 1,3-disubstituted azulenes. Key examples include:

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with the stannane and reductive elimination .

Negishi Coupling

Organozinc reagents selectively substitute iodine atoms under Pd catalysis:

| Product | Zinc Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,3-Di(2-pyridyl)azulene | 2-Pyridylzinc bromide | Pd(PPh₃)₄, THF, 60°C | 68% | |

| 1,3-Di(3-pyridyl)azulene | 3-Pyridylzinc chloride | PdCl₂(dppf), DMF, 70°C | 58% |

Limitation : Competing homocoupling of organozinc reagents reduces yields in some cases .

Nucleophilic Substitution Reactions

Iodine substituents are displaced by strong nucleophiles:

Amination

Reacts with amines under thermal or catalytic conditions:

| Product | Amine Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,3-Di(phenylamino)azulene | Aniline | Neat, 150°C, sealed tube | 45% | |

| 1-Hydrazino-3-iodoazulene | Hydrazine | Ethanol, reflux | 37% |

Note : Electron-withdrawing groups on azulene enhance reactivity, while unsubstituted derivatives require harsh conditions .

Alkynylation via Sonogashira–Hagihara Reaction

Forms ethynyl-linked azulene derivatives using terminal alkynes:

| Product | Alkyne Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 1,3-Di(ethynylphenyl)azulene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, NEt₃ | 52% | |

| 1-Ethynyl-3-iodoazulene | Trimethylsilylacetylene | AuCl₃, CH₂Cl₂, rt | 60% |

Key Application : These alkynylated derivatives exhibit tunable optoelectronic properties for organic electronics .

Post-Functionalization via Knoevenagel Condensation

This compound derivatives participate in multicomponent reactions:

| Product | Components | Conditions | Yield | Source |

|---|---|---|---|---|

| Azulene–barbituric acid adduct | Phenyl glyoxal, barbituric acid | iPrOH, 80°C | 91% | |

| Azulene–cyclohexanedione hybrid | Cyclohexane-1,3-dione | [D₆]DMSO, 70°C | 85% |

Mechanism : Initial Knoevenagel adduct formation, followed by Michael addition of azulene .

科学研究应用

Organic Electronics

1,3-Diiodoazulene has been investigated for its potential use in organic electronic devices. Its ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge transport properties due to its high electron affinity and mobility .

Data Table: Electronic Properties of this compound

| Property | Value |

|---|---|

| Band Gap | 2.0 eV |

| Electron Affinity | 0.5 eV |

| Charge Mobility | 0.1 cm²/V·s |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro tests have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including lung carcinoma (H460) and skin carcinoma (A-431). The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Case Study: Anticancer Efficacy

- Cell Lines Tested : H460 (lung), A-431 (skin), HT-29 (colon)

- IC₅₀ Values :

- H460: 4.9 μM

- A-431: 2.0 μM

- HT-29: 4.4 μM

This data suggests that this compound could serve as a lead compound for developing new anticancer agents.

Photophysical Studies

The photophysical properties of this compound make it an interesting subject for studies in photochemistry and photophysics. Its ability to absorb light in the UV-visible spectrum allows it to be utilized in sensors and as a fluorescent probe in biological imaging.

Fluorescence Characteristics

The fluorescence quantum yield of this compound has been measured under various conditions, indicating its potential as a fluorescent marker:

| Condition | Quantum Yield |

|---|---|

| Solvent: DMSO | 0.25 |

| Solvent: Ethanol | 0.15 |

作用机制

The mechanism of action of 1,3-Diiodoazulene involves its interaction with biological pathways and molecular targets. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic properties contribute to its effects in various applications, such as optoelectronics and material science .

相似化合物的比较

1,3-Diiodoazulene can be compared with other similar compounds, such as:

1,3-Dibromoazulene: Similar in structure but with bromine atoms instead of iodine.

This compound-2-carbonitrile:

The uniqueness of this compound lies in its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and electronic characteristics compared to other azulene derivatives.

生物活性

1,3-Diiodoazulene (C10H6I2) is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and inflammation.

Chemical Structure and Properties

This compound is characterized by a planar molecular structure with iodine atoms substituted at the 1 and 3 positions of the azulene ring. The presence of iodine enhances the compound's reactivity and biological activity. Studies have indicated that the compound exhibits notable interactions with biological macromolecules, leading to various pharmacological effects .

Antitumor Activity

Research has shown that this compound possesses significant antitumor properties. In vitro studies demonstrated its effectiveness against several cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells via the activation of caspases, which are crucial for programmed cell death . The compound's mechanism involves disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels, leading to cell death.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 4.8 | ROS generation and mitochondrial disruption |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in activated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Result | IC50 (µM) |

|---|---|---|

| TNF-α Production Inhibition | Significant reduction | 2.5 |

| COX-2 Inhibition | No significant effect | N/A |

Case Studies

A study published in Anticancer Research highlighted the cytotoxic effects of various azulene derivatives, including this compound. The researchers conducted experiments on multiple tumor cell lines and reported that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

Another investigation focused on the structure-activity relationship (SAR) of azulene derivatives, revealing that modifications at specific positions on the azulene ring significantly influenced their biological activity. The study concluded that halogenated derivatives like this compound showed promising results in inhibiting tumor growth and reducing inflammation markers .

属性

IUPAC Name |

1,3-diiodoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELXYHZWBQWZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C=C2I)I)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462492 | |

| Record name | Azulene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36044-42-5 | |

| Record name | Azulene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。